(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

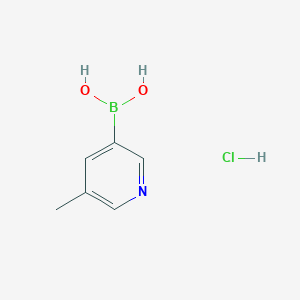

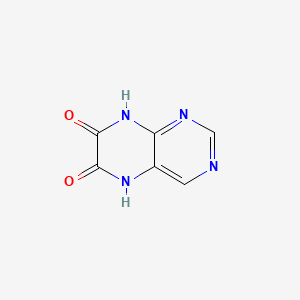

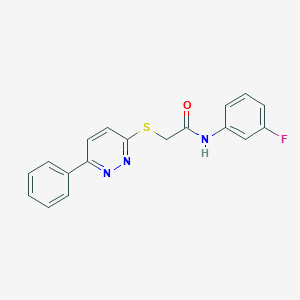

The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Characterization

(2-Ethoxyphenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and related compounds have been synthesized and characterized in various studies, contributing to the field of organic chemistry. Novel compounds and derivatives are synthesized through different reactions, such as three-component synthesis, and characterized using techniques like NMR, MS, and X-ray single crystal diffraction. These compounds are of interest due to their complex structures and potential applications in material science and pharmacology (Wu Feng, 2011).

Molecular Structure Analysis

The molecular and crystal structure of specific derivatives of this compound have been analyzed, revealing details about their geometry, hydrogen bonding, and molecular interactions. Such studies provide insight into the compound's physicochemical properties and its behavior in different environments, which is crucial for developing new materials and drugs (B. Lakshminarayana et al., 2009).

Antimicrobial Activity

Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial activities. By modifying the chemical structure, researchers aim to enhance the antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Optical and Structural Studies

Research on derivatives of this compound includes thermal, optical, and etching studies, along with theoretical calculations. These studies help understand the compound's behavior under different conditions and its potential applications in optical materials and electronic devices (C. S. Karthik et al., 2021).

Novel Synthetic Pathways

Innovative synthetic pathways for this compound and its derivatives have been developed. These methods aim to improve the efficiency, yield, and applicability of the synthesis process, making it more accessible for further research and development in various fields (Zheng Rui, 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to have fungicidal activity , suggesting that this compound may also target enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of similar compounds . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Biochemical Pathways

Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for fungal growth and reproduction.

Pharmacokinetics

The molecular weight of the compound is 394394, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain , suggesting that this compound may also have potential therapeutic effects.

properties

IUPAC Name |

(2-ethoxyphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)19(26)25-11-9-15(10-12-25)28-18-8-7-14(13-24-18)20(21,22)23/h3-8,13,15H,2,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJMMDHHXGXPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356463.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)